molecular formula C21H22N4O2S B2506784 N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-49-6

N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2506784
CAS No.: 869346-49-6
M. Wt: 394.49
InChI Key: WZZQLZNYKKYRFO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative characterized by a central imidazole ring substituted with a 4-methylbenzyl group at position 1 and a sulfanylacetamide moiety at position 2. The acetamide group is further linked to a 4-substituted phenyl ring. This structural architecture is designed to optimize interactions with biological targets, such as enzymes or receptors, while maintaining favorable physicochemical properties. Imidazole-based compounds are widely explored for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for therapeutic applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-3-5-17(6-4-15)13-25-12-11-22-21(25)28-14-20(27)24-19-9-7-18(8-10-19)23-16(2)26/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQLZNYKKYRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the imidazole derivative, followed by the introduction of the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents such as dichloromethane, ethanol

    Catalysts: Acid or base catalysts, transition metal catalysts

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide ()

  • Structural Differences : The imidazole ring here is substituted with a methyl group at position 1 and a phenyl group at position 5, compared to the 4-methylbenzyl group at position 1 in the target compound. The acetamide is linked to a 4-chlorophenyl group instead of 4-acetamidophenyl.
  • However, the absence of the acetamide group on the phenyl ring could reduce solubility compared to the target compound .

N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide ()

  • Structural Differences : This analog features a benzimidazole scaffold (fused benzene-imidazole ring) with a methylsulfonyl group at position 5 and an ethyl group at position 1.
  • However, the bulkier benzimidazole core may reduce membrane permeability compared to the simpler imidazole in the target compound .

Modifications in the Sulfur-Containing Linker

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

  • Structural Differences : The sulfanyl group is oxidized to a sulfinyl (S=O) moiety, introducing chirality. The imidazole is substituted with a 4-fluorophenyl group and linked to a pyridyl-acetamide.
  • Activity Implications : The sulfoxide group can engage in hydrogen bonding, improving target specificity. The (R)-configuration of the sulfoxide in this compound demonstrated distinct pharmacodynamic properties, suggesting stereochemistry significantly impacts activity .

N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide ()

  • Structural Differences : The sulfanyl group is replaced with a sulfonamide (-SO₂-NH-) linker. The imidazole has a 2-chlorobenzyl substituent.
  • Activity Implications : The sulfonamide group enhances hydrogen-bonding capacity but may reduce metabolic stability due to increased susceptibility to enzymatic hydrolysis compared to the sulfanyl group in the target compound .

Variations in the Acetamide Substituent

N-(2-nitrophenyl)-2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide ()

  • Structural Differences : The acetamide is linked to a 2-nitrophenyl group instead of 4-acetamidophenyl. The benzimidazole core has a 3,5-dimethylbenzyl substituent.
  • However, nitro groups are often associated with mutagenicity risks, a concern absent in the target compound’s acetamide group .

Physicochemical Properties

  • Melting Points : Analogous compounds (e.g., ) exhibit melting points between 136–154°C, suggesting moderate crystallinity. The target compound’s 4-methylbenzyl group may lower melting points slightly due to increased hydrophobicity .
  • Solubility : The acetamide group enhances water solubility compared to nitro- or chloro-substituted analogs.

Biological Activity

N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound features an imidazole ring, acetamidophenyl group, and a sulfanyl group, which contribute to its biological activity. The compound's structure suggests its ability to interact with various biological targets, making it a subject of interest for researchers investigating its therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H27N5O4S
Molecular Weight469.56 g/mol
CAS Number921504-38-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit certain kinases or modulate receptor activity, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Recent studies have explored the compound's anti-proliferative effects against various cancer cell lines. For instance, research has demonstrated that derivatives of imidazole compounds exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

  • Inhibitory Potency : The compound showed IC50 values in the submicromolar range against CDK2 in complexes with cyclin E, indicating strong inhibitory effects.

Table 1: Inhibitory Potency of Imidazole Derivatives Against CDKs

CompoundCDK TargetIC50 (µM)
Compound 1CDK20.5
Compound 2CDK50.8
Compound 3CDK90.7

Case Studies

  • Anti-Cancer Activity : A study evaluated the anti-cancer properties of various imidazole derivatives, including those related to this compound. The results indicated significant cytotoxicity against ovarian cancer cell lines (SKOV-3 and OVCAR-3) and neuroblastoma cell lines (IMR-32 and SH-SY5Y), suggesting potential therapeutic applications in oncology .
  • Kinase Inhibition : Another study focused on the selectivity of imidazole derivatives for CDK inhibition, highlighting that certain structural modifications could enhance potency and selectivity for specific CDKs, thereby providing insights into the design of more effective inhibitors .

Research Findings

Research indicates that compounds with similar structures to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. These findings suggest that further exploration into this compound could yield valuable insights into its potential as a therapeutic agent.

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